4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane
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Overview
Description
4-(1H-Pyrazol-3-yl)-2-azaspiro[44]nonane is a compound that features a unique spirocyclic structure, incorporating both a pyrazole ring and an azaspiro ring system The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, while the azaspiro ring system consists of a nitrogen atom incorporated into a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an acetylenic ketone to form the pyrazole ring, followed by spirocyclization to introduce the azaspiro ring system . The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of microwave-assisted synthesis and environmentally benign solvents, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of pyrazole-based compounds .
Scientific Research Applications
4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with diverse biological activities.
Materials Science: Its spirocyclic framework can be utilized in the design of novel materials with specific properties, such as improved stability and reactivity.
Coordination Chemistry: The pyrazole ring can act as a ligand in coordination complexes, making it useful in the study of metal-ligand interactions and catalysis.
Agrochemistry: The compound’s derivatives may have applications as agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the azaspiro ring system can enhance the compound’s binding affinity and selectivity . The exact pathways involved may vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane can be compared with other similar compounds, such as:
Pyrazoline Derivatives: These compounds also contain a pyrazole ring but lack the spirocyclic framework.
Spirocyclic Compounds: Compounds with spirocyclic structures, such as spirooxindoles, share the spiro framework but differ in the heterocyclic rings involved.
Amino-Pyrazoles: These compounds have an amino group attached to the pyrazole ring and are used in various therapeutic applications.
The uniqueness of this compound lies in its combination of a pyrazole ring with an azaspiro ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C11H17N3/c1-2-5-11(4-1)8-12-7-9(11)10-3-6-13-14-10/h3,6,9,12H,1-2,4-5,7-8H2,(H,13,14) |
InChI Key |
OQXBCEQZILGUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=CC=NN3 |
Origin of Product |
United States |
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